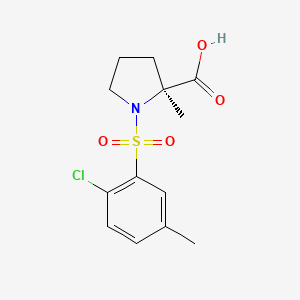
4-methylsulfonyl-N-(1-piperidin-1-ylpropan-2-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylsulfonyl-N-(1-piperidin-1-ylpropan-2-yl)piperazine-1-carboxamide, also known as MP-10, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been studied for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 4-methylsulfonyl-N-(1-piperidin-1-ylpropan-2-yl)piperazine-1-carboxamide is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
4-methylsulfonyl-N-(1-piperidin-1-ylpropan-2-yl)piperazine-1-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, leading to its anxiolytic and antidepressant effects. 4-methylsulfonyl-N-(1-piperidin-1-ylpropan-2-yl)piperazine-1-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methylsulfonyl-N-(1-piperidin-1-ylpropan-2-yl)piperazine-1-carboxamide in lab experiments is its high potency and selectivity for its target receptors. This allows for precise and specific studies of its pharmacological effects. One limitation of using 4-methylsulfonyl-N-(1-piperidin-1-ylpropan-2-yl)piperazine-1-carboxamide is its limited solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 4-methylsulfonyl-N-(1-piperidin-1-ylpropan-2-yl)piperazine-1-carboxamide. One direction is to further investigate its potential therapeutic applications in anxiety and depression disorders. Another direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of 4-methylsulfonyl-N-(1-piperidin-1-ylpropan-2-yl)piperazine-1-carboxamide involves the reaction of 4-methylsulfonylphenylpiperazine with 1-(2-aminopropyl)piperidine in the presence of a coupling agent. The final product is obtained after purification and characterization by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
4-methylsulfonyl-N-(1-piperidin-1-ylpropan-2-yl)piperazine-1-carboxamide has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has been shown to have anxiolytic and antidepressant effects in preclinical studies, making it a potential candidate for the treatment of anxiety and depression disorders. 4-methylsulfonyl-N-(1-piperidin-1-ylpropan-2-yl)piperazine-1-carboxamide has also been studied for its anticancer properties, with promising results in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
4-methylsulfonyl-N-(1-piperidin-1-ylpropan-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N4O3S/c1-13(12-16-6-4-3-5-7-16)15-14(19)17-8-10-18(11-9-17)22(2,20)21/h13H,3-12H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZBULQGXMCLEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)NC(=O)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}prop-2-enamide](/img/structure/B7449782.png)
![N-cyclopropyl-1-[5-(2-pyrrol-1-ylphenyl)-1,2,4-oxadiazol-3-yl]methanesulfonamide](/img/structure/B7449789.png)
![2-[1-(4-Chloro-3-methylphenyl)sulfonylpiperidin-4-yl]oxyacetic acid](/img/structure/B7449798.png)

![(7aS)-2-(2-tert-butylpyrimidin-5-yl)-6,6-difluoro-7,7a-dihydro-5H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7449814.png)
![1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]-N,N-dimethyltriazole-4-carboxamide](/img/structure/B7449822.png)
![2-Fluoro-3-[(7-methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)sulfonyl]benzoic acid](/img/structure/B7449825.png)
![3-(hydroxymethyl)-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carboxamide](/img/structure/B7449831.png)
![N-[cyclopropyl(pyrimidin-2-yl)methyl]-2-(difluoromethyl)pyridine-3-carboxamide](/img/structure/B7449837.png)

![2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7449850.png)
![4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carbonyl]-1,2,5,6,7,8-hexahydroquinolin-2-one](/img/structure/B7449873.png)

